![molecular formula C18H22N2O2S B2872439 N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide CAS No. 2201538-07-8](/img/structure/B2872439.png)
N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide, commonly known as CBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTM is a member of the thiomorpholine class of compounds and has been shown to exhibit promising antitumor and anti-inflammatory properties. In
Applications De Recherche Scientifique
CBTM has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and reduce inflammation. Studies have shown that CBTM can induce apoptosis in cancer cells by activating the caspase-dependent pathway. CBTM has also been shown to inhibit the NF-κB pathway, a key mediator of inflammation, by blocking the phosphorylation of IκBα, thereby reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of CBTM is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer growth and inflammation. CBTM has been shown to activate the caspase-dependent pathway, leading to apoptosis in cancer cells. Additionally, CBTM has been shown to inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CBTM has been shown to exhibit promising antitumor and anti-inflammatory properties. In vitro studies have demonstrated that CBTM can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that CBTM can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBTM is its potential therapeutic applications in cancer and inflammation. CBTM has been shown to exhibit promising antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the limitations of CBTM is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CBTM. One area of research is the development of new analogs of CBTM with improved solubility and potency. Another area of research is the investigation of the potential use of CBTM in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of CBTM and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of CBTM involves a multi-step process that includes the reaction of 3-cyclobutylthiomorpholine-4-carbonyl chloride with 4-aminobenzaldehyde to form the intermediate compound, which is then reacted with prop-2-enamide to yield CBTM. This reaction sequence has been optimized to provide high yields of CBTM with excellent purity.
Propriétés
IUPAC Name |
N-[4-(3-cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-17(21)19-15-8-6-14(7-9-15)18(22)20-10-11-23-12-16(20)13-4-3-5-13/h2,6-9,13,16H,1,3-5,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWNVILUAUWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCSCC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
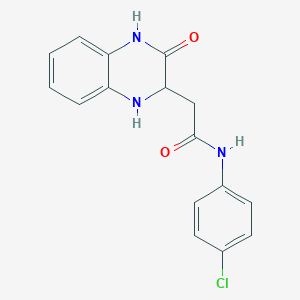
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
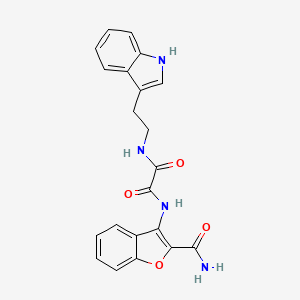
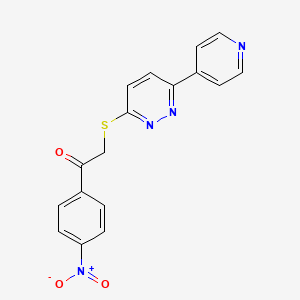
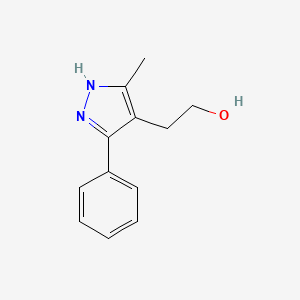
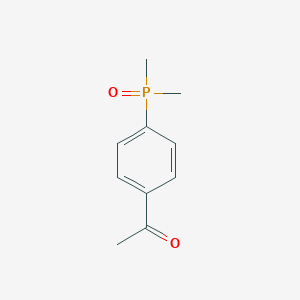
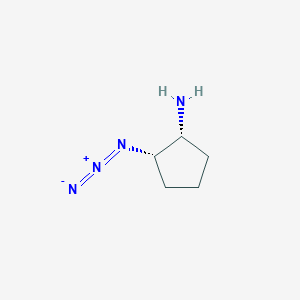
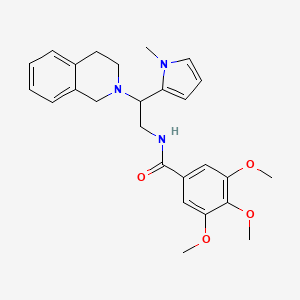
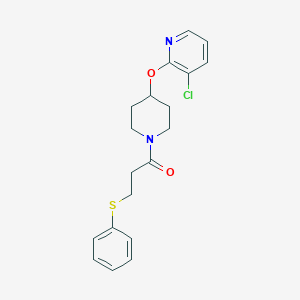
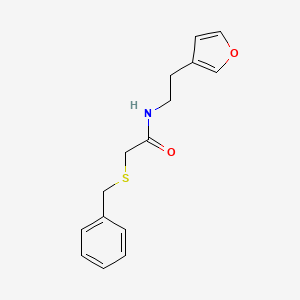
![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)